2-(4-fluorophenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Acylation Reaction: The acylation of the thiadiazole ring with 2-(4-fluorophenyl)acetyl chloride in the presence of a base such as triethylamine or pyridine can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It may be studied for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Biology: The compound could be used in biological assays to study its effects on cellular processes and pathways.
Agriculture: It may have potential as a pesticide or herbicide due to its biological activity.
Materials Science: The compound could be explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific biological target. Generally, thiadiazole derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-(4-bromophenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-(4-methylphenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-(4-fluorophenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability, lipophilicity, and binding affinity of compounds, making them valuable in drug design and development.
Properties
Molecular Formula |
C13H14FN3OS |
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Molecular Weight |
279.34 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H14FN3OS/c1-2-3-12-16-17-13(19-12)15-11(18)8-9-4-6-10(14)7-5-9/h4-7H,2-3,8H2,1H3,(H,15,17,18) |
InChI Key |
CSCFRLYBUMBSRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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